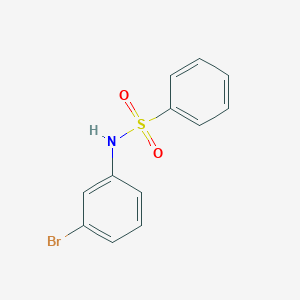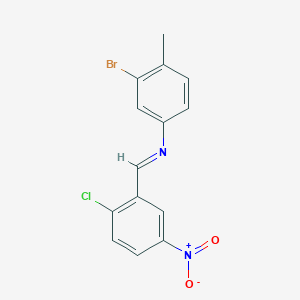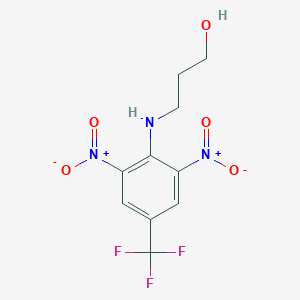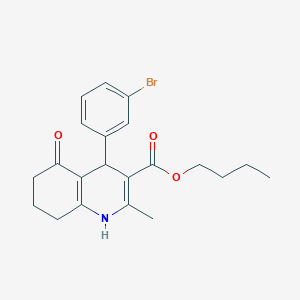
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate, also known as BTMQ, is a chemical compound that belongs to the class of quinoline derivatives. BTMQ has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
科学的研究の応用
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate induces apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs.
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been studied for its potential applications in material science. It has been found to exhibit excellent fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been used as a building block for the synthesis of new materials, including polymers and metal-organic frameworks.
作用機序
The mechanism of action of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is not fully understood. However, it has been proposed that butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate induces apoptosis in cancer cells by activating the caspase-3 pathway. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been shown to inhibit the growth of multidrug-resistant cancer cells by inhibiting the efflux of chemotherapeutic drugs.
生化学的および生理学的効果
Butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to exhibit significant anticancer activity against various cancer cell lines. It induces apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has been shown to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of new anticancer drugs. butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has also been found to exhibit excellent fluorescence properties, making it a potential candidate for the development of fluorescent probes and sensors.
実験室実験の利点と制限
One of the main advantages of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is its potential applications in medicinal chemistry and material science. It has been found to exhibit significant anticancer activity against various cancer cell lines and excellent fluorescence properties, making it a potential candidate for the development of new anticancer drugs and fluorescent probes and sensors. However, one of the main limitations of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is its low solubility in water, which can limit its applications in some experiments.
将来の方向性
There are several future directions for the research on butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. First, further studies are needed to fully understand the mechanism of action of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate. Second, more studies are needed to explore the potential applications of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate in material science, including the development of new materials and fluorescent probes and sensors. Third, more studies are needed to explore the potential applications of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate in other fields, including organic synthesis and catalysis. Finally, more studies are needed to explore the potential of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate as a lead compound for the development of new anticancer drugs.
合成法
The synthesis of butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves the condensation of 3-bromobenzaldehyde with 2-methylquinoline-4-carboxylic acid in the presence of butyl acetoacetate and ammonium acetate. The reaction is carried out in ethanol at reflux temperature, and the resulting product is purified by recrystallization. The overall yield of the synthesis is around 70%.
特性
CAS番号 |
5473-80-3 |
|---|---|
製品名 |
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
分子式 |
C21H24BrNO3 |
分子量 |
418.3 g/mol |
IUPAC名 |
butyl 4-(3-bromophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C21H24BrNO3/c1-3-4-11-26-21(25)18-13(2)23-16-9-6-10-17(24)20(16)19(18)14-7-5-8-15(22)12-14/h5,7-8,12,19,23H,3-4,6,9-11H2,1-2H3 |
InChIキー |
NMGZKNYGKALERI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
正規SMILES |
CCCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Br)C(=O)CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



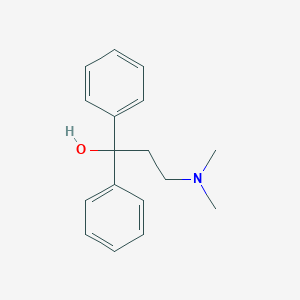
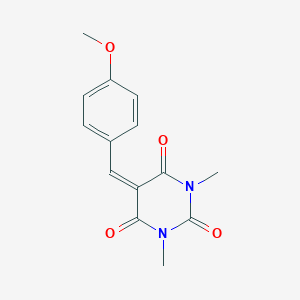
![N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B187489.png)
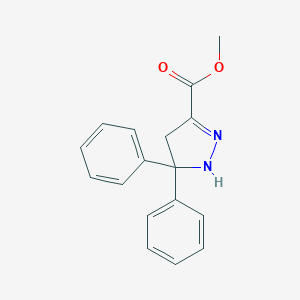
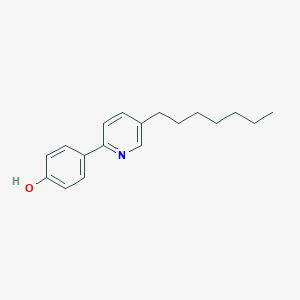
![N-(2-methoxyethyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187494.png)
![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
![(5,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-2-yl)-pyrrolidin-1-yl-methanone](/img/structure/B187497.png)

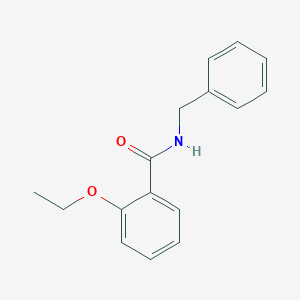
![Methyl 2-[[2-[(2-nitrophenyl)sulfonyl-phenyl-amino]acetyl]amino]benzoate](/img/structure/B187501.png)
